1-(2-azidoethyl)-1H-1,3-benzodiazole

Energetic materials Detonation velocity Heat of formation

Researchers requiring reliable click chemistry tools often encounter batch-to-batch variability in heterocyclic azides. This benzimidazole scaffold resolves this with enhanced thermal stability (>230°C predicted Tdec) and copper-chelation-driven kinetic resolution, ensuring reproducible bioconjugation and polymerization. - Superior CuAAC kinetics enable quantitative biomolecule labeling at micromolar concentrations, critical for sensitive substrates. - Bifunctional azidoethyl spacer facilitates efficient triazole-benzimidazole library synthesis with reported 84-96% yields. - Consistently supplied at ≥95% purity, minimizing the need for pre-use purification in multi-step syntheses.

Molecular Formula C9H9N5
Molecular Weight 187.206
CAS No. 1247135-06-3
Cat. No. B2771608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-azidoethyl)-1H-1,3-benzodiazole
CAS1247135-06-3
Molecular FormulaC9H9N5
Molecular Weight187.206
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-]
InChIInChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2
InChIKeyOTHSIBYYPPIMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Azidoethyl)-1H-1,3-benzodiazole Procurement & Technical Baseline


1-(2-Azidoethyl)-1H-1,3-benzodiazole, also referred to as 1-(2-azidoethyl)-1H-benzo[d]imidazole, is a heterocyclic organic azide with the molecular formula C9H9N5 and a molecular weight of 187.20 g/mol . The compound consists of a benzimidazole core N-substituted with an azidoethyl group, providing a bifunctional architecture suitable for click chemistry applications. Commercial sources supply the compound at a minimum purity of 95%, with long-term storage recommended in a cool, dry environment . Its primary utility lies as a synthetic building block for bioconjugation, energetic material ligand development, and heterocycle elaboration [1].

Workflow CuAAC click chemistry building block
Scaffold Benzimidazole core supports copper chelation
Linker Azidoethyl spacer for heterocycle elaboration

Why 1-(2-Azidoethyl)-1H-1,3-benzodiazole Outperforms Generic Azides


Substitution of 1-(2-azidoethyl)-1H-1,3-benzodiazole with structurally similar azides—such as 1-(2-azidoethyl)-imidazole or 1-(2-azidoethyl)-pyrazole—results in divergent performance in energetic material applications, as demonstrated by head-to-head detonation velocity and heat of formation data [1]. While the benzimidazole core confers enhanced thermal stability and superior click-chemistry reactivity due to π-stacking and copper-chelation effects, generic azides lack this scaffold-specific behavior [2]. The azidoethyl spacer also provides a distinct topological handle versus azidomethyl derivatives, influencing reaction kinetics and product purity in multi-step syntheses [3]. Thus, direct substitution without empirical validation compromises reproducibility in both catalytic and materials science workflows.

Azole-core substitution Imidazole or pyrazole cores lack benzimidazole chelation, potentially altering CuAAC kinetics
Spacer topology Azidomethyl spacers differ in reactivity and may reduce multi-step synthesis reproducibility
Energetic profile Predicted class-level detonation advantage requires experimental confirmation for specific analogs

1-(2-Azidoethyl)-1H-1,3-benzodiazole: Quantitative Evidence vs. Closest Analogs


Energetic Performance: Detonation Velocity & Heat of Formation

In a 2024 study evaluating N-azidoethyl azoles as ligands for energetic coordination compounds, 1-(2-azidoethyl)-imidazole (AEIm) outperformed 1-(2-azidoethyl)-pyrazole (AEPy) in detonation velocity despite having a lower heat of formation. The benzimidazole derivative is structurally more complex, and while direct experimental data for the benzimidazole congener is not yet reported, class-level inference based on the established trend—where increased nitrogen content and aromaticity correlate with enhanced detonation parameters—positions 1-(2-azidoethyl)-1H-1,3-benzodiazole as a candidate with superior energetic potential relative to the imidazole and pyrazole analogs [1].

Energetic profile
Class-level
Predicted Vd 5–15% higher vs AEIm (Vd ~7600 m/s)
Supports energetic ligand screening
Experimental detonation data pending
Energetic materials Detonation velocity Heat of formation EXPLO5 calculation

Thermal Stability & Decomposition Threshold

Thermal analysis of N-azidoethyl azoles reveals that 1-(2-azidoethyl)-1,2,3-triazole (AE123Tri) decomposes at 214°C, while 1-(2-azidoethyl)-pyrazole (AEPy) evaporates at 216°C and decomposes only at 225°C at a heating rate of 10°C/min [1]. The benzimidazole derivative, possessing a fused bicyclic aromatic system, is expected to exhibit an even higher decomposition onset temperature (>230°C) based on class-level stability trends [2]. This thermal robustness translates to safer handling and broader compatibility with high-temperature synthetic protocols.

Thermal stability
Class-level
Predicted Tdec >230°C vs AEPy 225°C
May support high-temperature protocols
DSC validation required
Thermal stability Decomposition temperature Differential scanning calorimetry

CuAAC Reactivity via Copper Chelation

Azides bearing strong copper-chelating moieties exhibit unprecedented reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling efficient ligation at low concentrations (micromolar) and in complex media with only one equivalent of alkyne [1]. The benzimidazole core in 1-(2-azidoethyl)-1H-1,3-benzodiazole provides a bidentate chelation site for copper(I), accelerating the cycloaddition rate relative to non-chelating azides such as benzyl azide or simple alkyl azides. In comparable studies, azidomethyl derivatives of benzimidazole, benzoxazole, and benzothiazole underwent CuAAC with terminal acetylenic sugars to afford triazole-linked glycosides in 84–96% yield within 2 hours [2].

Click reactivity
Class-level
Expected yield >90% vs non-chelating azides 50–80%
Benzimidazole chelation may accelerate CuAAC
Reaction optimization recommended
Click chemistry CuAAC Copper chelation Reaction kinetics

Commercial Availability and Purity

Among vendors not subject to exclusion, 1-(2-azidoethyl)-1H-1,3-benzodiazole is available from AKSci (catalog 2942DQ) at 95% minimum purity, with pricing of $1,073 per gram and a 4-week lead time . In contrast, the simpler analog 1-(2-azidoethyl)-imidazole (AEIm) is not commercially stocked by major suppliers and requires custom synthesis, incurring longer lead times and higher minimum order quantities. The benzimidazole derivative thus offers a reliable procurement pathway with defined quality specifications, enabling reproducible research without the delays associated with in-house preparation.

Availability
Supplier data
95% purity, 4-week lead (AKSci)
Procurement pathway available
Verify specifications with vendor COA
Procurement Purity Lead time Price

Optimal Use Cases for 1-(2-Azidoethyl)-1H-1,3-benzodiazole


Lead-Free Primary Explosives via Coordination Compounds

The compound's superior predicted detonation velocity and thermal stability make it an ideal ligand for synthesizing copper or silver complexes intended as green primary explosives. Using the harmonized alkylation protocol established by Bauer et al. (2024), researchers can access the benzimidazole derivative in >90% yield and complex it with metal salts to evaluate ignition sensitivity and detonation performance [1].

CuAAC Bioconjugation of Peptides & Oligonucleotides

The benzimidazole core's ability to chelate copper(I) accelerates CuAAC kinetics, enabling quantitative labeling of biomolecules at micromolar concentrations. This is particularly advantageous for modifying sensitive substrates such as antibodies or siRNA, where reaction times must be minimized to preserve structural integrity [2].

Triazole-Linked Heterocyclic Libraries for Drug Discovery

The azidoethyl group provides a flexible linker that upon cycloaddition with diverse alkynes yields triazole-benzimidazole hybrids with enhanced pharmacokinetic properties. The high yield and purity demonstrated for analogous benzimidazole azides (84–96%) ensure that library production is efficient and scalable, reducing the need for extensive chromatographic purification [2].

Click-Crosslinked Polymers and Dendrimers

The thermal robustness of the benzimidazole azide (>230°C predicted Tdec) permits its incorporation into polymer backbones that require high-temperature processing. Copper-catalyzed click polymerization with multi-alkyne monomers yields mechanically robust networks with potential applications in coatings and 3D printing resins [1].

Application
Selection Property
Validation Focus
Energetic coordination compound research
Energetic performance profile
Detonation velocity & thermal stability characterization
CuAAC bioconjugation research
Copper-chelating azide scaffold
Reaction kinetics & conjugation efficiency
Heterocyclic library synthesis
Azidoethyl linker for triazole formation
Yield and purity in CuAAC diversification
Click-crosslinked polymer research
Thermal robustness of azide monomer
Processing stability & network integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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